2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione

Epinastine synthesis Process chemistry Industrial yield optimization

CAS 143878-21-1 is the unambiguous penultimate intermediate for epinastine HCl, delivering a 47.4% relative process yield advantage over legacy routes. Its 5H-azepine unsaturation is mandatory for the 90% Pd/C hydrogenation step validated at 110 kg scale. The phthalimide protecting group enables 98-99% deprotection under mild conditions. Substitutes—6,11-dihydro analog or 11H-isomer—fail to replicate this triple-function profile, introducing yield loss and GMP re-validation risk. Procure with confidence: this intermediate eliminates phosgene, NaCN, and LiAlH4 from your synthesis, reducing EHS burden and permit complexity.

Molecular Formula C23H16N2O2
Molecular Weight 352.4 g/mol
CAS No. 143878-21-1
Cat. No. B8230796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione
CAS143878-21-1
Molecular FormulaC23H16N2O2
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C3C=CC=CC3=C(N2)CN4C(=O)C5=CC=CC=C5C4=O
InChIInChI=1S/C23H16N2O2/c26-22-18-10-4-5-11-19(18)23(27)25(22)14-21-17-9-3-1-7-15(17)13-16-8-2-6-12-20(16)24-21/h1-13,24H,14H2
InChIKeyBRSZMVHUPSXOTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione (CAS 143878-21-1): Chemical Class, Core Identity, and Procurement Relevance


2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione (CAS 143878-21-1), also catalogued as 6-phthalimidomethyl-5H-dibenz[b,e]-azepine or DBHB, is a heterocyclic building block belonging to the dibenzazepine class. Its structure marries a tricyclic 5H-dibenz[b,e]azepine scaffold to an isoindole-1,3-dione (phthalimide) moiety via a methylene linker, giving it the molecular formula C23H16N2O2 and a molecular weight of 352.39 g/mol . The compound is primarily classified as a pharmaceutical intermediate, impurity reference standard, and fine chemical, with its most critical documented application being the key penultimate intermediate in the industrial-scale synthesis of the second-generation antihistamine epinastine hydrochloride [1][2]. Predicted physicochemical properties—boiling point 627.6±55.0 °C, density 1.39±0.1 g/cm³, and pKa 0.58±0.40—reflect the hydrophobic, aromatic character conferred by its extended conjugated system .

Why Generic Substitution of 2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione Fails in Regulated Synthetic Sequences


Generic substitution with in-class compounds such as the 6,11-dihydro analog (CAS 143878-20-0), the 11H-morphanthridine isomer (CAS 74860-00-7), or non-phthalimide protected intermediates fails to replicate the precise three-function profile that CAS 143878-21-1 delivers in the epinastine synthetic pathway. The compound simultaneously serves as (i) a protected amine precursor (phthalimide as a Gabriel synthon), (ii) a substrate for selective imine hydrogenation at the 6,11-position, and (iii) an intermediate that avoids the hazardous reagents—phosgene, sodium cyanide, and lithium aluminum hydride—required by the legacy 6-chloro route [1][2]. The 5H-unsaturation of the azepine ring is structurally mandatory for the subsequent catalytic hydrogenation step, which proceeds in 90% yield; the 11H-isomer (CAS 74860-00-7) cannot participate in this transformation identically. Furthermore, the phthalimide protecting group enables deprotection under mild acidic or methylhydrazine conditions in 98-99% yield, a performance unmatched by alternative N-protecting strategies in this specific scaffold [2]. Substituting the intermediate introduces quantifiable risks: lower step yield, increased purification burden, and re-validation costs in GMP supply chains.

Quantitative Differential Evidence for 2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione vs. Closest Analogs


Total Process Yield: Phthalimidomethyl Route (61.6%) vs. 6-Chloro Route (41.8%) in Epinastine Hydrochloride Manufacturing

In the Boehringer Ingelheim patent US 5,312,916, the synthetic route employing 6-phthalimidomethyl-5H-dibenz[b,e]azepine (CAS 143878-21-1) as the starting material for the hydrogenation step achieved a total process yield of 61.6% for the manufacture of 3-amino-9,13b-dihydro-1H-dibenz[c,f]imidazo[1,5-a]azepine-hydrochloride (epinastine HCl). This was directly compared to the prior art process disclosed in US 4,313,931, which used 6-chloro-11H-dibenz[b,e]azepine and achieved only a 41.8% total yield [1]. The individual hydrogenation step converting 110.0 kg of the target compound to 99.5 kg of the 6,11-dihydro product proceeded in 90% of theory, representing a 47.4% relative improvement in overall process yield (19.8 percentage point absolute gain) [1]. The patent explicitly states: 'The total yield of this process is 61.6%, compared with 41.8% for the process described in U.S. Pat. No. 4,313,931'.

Epinastine synthesis Process chemistry Industrial yield optimization

Synthesis of Intermediate 9: 92% Yield from 6-Chloromethyl Precursor and Hazardous Reagent Avoidance

Baek and Kim (2010) reported that 6-phthalimidomethyl-5H-dibenz[b,e]azepine (compound 9, CAS 143878-21-1) was synthesized from 6-chloromethyl-5H-dibenz[b,e]azepine (compound 8) and phthalimide in DMF with KOH at 45°C, achieving an isolated yield of 92% (2.669 kg from 2.000 kg of 8) [1]. Critically, this phthalimidomethyl route completely eliminated the requirement for four hazardous reagents mandated by the legacy medicinal chemistry route: (i) phosgene, (ii) sodium cyanide, (iii) aluminum chloride, and (iv) lithium aluminum hydride [1]. The legacy route's dependence on these reagents—phosgene being acutely toxic, sodium cyanide being highly toxic, and LiAlH4 posing fire/explosion risk upon water contact—rendered it unsuitable for industrial scale-up. The authors explicitly frame the phthalimidomethyl route as 'industrially very useful' precisely because 'hazardous materials and expensive reagents were excluded in this process' [1].

Phthalimide alkylation Green chemistry Industrial safety

Phthalimide Deprotection Efficiency: 98-99% Yield from the Dihydro Analog to the Key Amine Intermediate

Baek and Kim (2010) systematically evaluated four methods for removing the phthalyl group from 6-(phthalimidomethyl)-6,11-dihydro-5H-dibenz[b,e]azepine (the direct hydrogenation product of CAS 143878-21-1) to liberate the key 6-aminomethyl intermediate. Deprotection using 20% hydrochloric acid or methylhydrazine achieved the highest efficiency, yielding the amine intermediate in 98-99% yield [1]. Alternative methods (bromide acid, phenylhydrazine, methylamine, sodium borohydride) gave variable yields in the 80-99% range. The authors concluded that HCl and methylhydrazine methods were optimal due to the combination of high yield, low reagent cost, and minimal processing difficulty [1]. This high-yielding deprotection is a direct functional consequence of the phthalimide protecting group strategy embedded in CAS 143878-21-1, and it outperforms the reductive decyanation step required in the legacy 6-cyano route.

Gabriel synthesis Deprotection methodology Amine intermediate

Structural Isomer Differentiation: 5H-Dibenzazepine vs. 11H-Morphanthridine and 6,11-Dihydro Analog Isomers

CAS 143878-21-1 possesses a 5H-dibenz[b,e]azepine core with the characteristic imine-type C=N double bond at the 6,11-positions of the azepine ring. This distinguishes it from two commercially available structural isomers: (i) the 11H-dibenz[b,e]azepine isomer (CAS 74860-00-7, also known as 6-(phthalimidomethyl)morphanthridine), which bears the same molecular formula (C23H16N2O2, MW 352.39) but positions the double bond differently, and (ii) the 6,11-dihydro-5H-dibenz[b,e]azepine analog (CAS 143878-20-0, C23H18N2O2, MW 354.41), which is the saturated product obtained after catalytic hydrogenation of CAS 143878-21-1 [1]. These three compounds are not functionally interchangeable: the 5H-unsaturation in CAS 143878-21-1 is the requisite substrate for the chemoselective imine hydrogenation step that defines the epinastine synthesis pathway; the 11H-isomer (CAS 74860-00-7) is catalogued as a distinct epinastine impurity (Epinastine Impurity 5) rather than a synthetic intermediate [1]. The 6,11-dihydro analog (CAS 143878-20-0) is classified as Epinastine Impurity 6 or 13 and represents a downstream process-related impurity, not a synthetic starting point [2].

Dibenzazepine isomers Regioisomer specification Impurity profiling

Dibenzazepine Moiety as Bioisosteric Replacement for Phthalimido Groups in M2 Receptor Allosteric Modulation

Li et al. (2001) demonstrated in a structure-activity relationship study of hexamethonium-type allosteric modulators that the lateral phthalimido substituents could be replaced by rigid tricyclic dibenzazepine moieties 'without any loss in potency' for binding to the allosteric site of the acetylcholine M2 receptor [1]. Allosteric inhibition of [3H]N-methylscopolamine dissociation from M2 receptors in porcine cardiac homogenates was used as the functional readout. The study concluded that dibenzazepine and phthalimido groups are functionally interchangeable in this pharmacophoric context, with the additional methyl group in the lateral spacer exerting a significant influence on allosteric behavior [1]. This finding is relevant because CAS 143878-21-1 contains both pharmacophoric elements—a phthalimide and a dibenzazepine—within a single molecule, suggesting that the scaffold may serve as a privileged intermediate for designing dual-motif allosteric ligands. However, no direct IC50, Ki, or EC50 values for CAS 143878-21-1 itself are available from this or other literature sources; this evidence is a class-level inference only.

Allosteric modulation Muscarinic M2 receptor Bioisosterism

Procurement-Driven Application Scenarios for 2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione (CAS 143878-21-1)


GMP Intermediate Supply for Generic Epinastine Hydrochloride API Manufacturing

Procurement teams sourcing starting materials for generic epinastine HCl should prioritize CAS 143878-21-1 over alternative intermediates (e.g., 6-chloro-5H-dibenz[b,e]azepine) based on the 47.4% relative total process yield advantage documented in US 5,312,916 (61.6% vs. 41.8%) [1]. The 90% yield of the chemo-selective hydrogenation step, demonstrated at 110 kg industrial scale with Pd/C in DMF/formic acid, provides a validated manufacturing precedent that de-risks technology transfer [1]. Additionally, the route avoids phosgene, sodium cyanide, and lithium aluminum hydride, reducing EHS infrastructure requirements and associated regulatory permit burden [2].

Epinastine Impurity Reference Standard for Pharmaceutical Quality Control

CAS 143878-21-1 is catalogued under the 'impurities, metabolites, pharmaceutical standards' category by analytical reference standard suppliers [3]. For QC laboratories developing HPLC methods for epinastine HCl drug substance, this compound serves as a process-related impurity marker. Its structural distinction from other epinastine-related impurities—specifically the 11H-isomer (Impurity 5, CAS 74860-00-7) and the 6,11-dihydro analog (Impurity 6, CAS 143878-20-0)—makes unambiguous identification essential for method validation. A commercially available purity of 97% meets the threshold for use as a secondary reference standard .

Starting Material for Novel Dibenzazepine-Phthalimide Hybrid Medicinal Chemistry Libraries

The Li et al. (2001) finding that dibenzazepine and phthalimido moieties are functionally interchangeable as lateral substituents in M2 receptor allosteric modulators provides a rational basis for employing CAS 143878-21-1 as a dual-pharmacophore building block [4]. Medicinal chemistry groups exploring allosteric GPCR ligands can leverage the molecule's bifunctional architecture—containing both the tricyclic dibenzazepine and the phthalimide within a single intermediate—to generate focused compound libraries. The phthalimide group additionally serves as a masked primary amine (via hydrazinolysis or acid hydrolysis, 98-99% deprotection yield [2]), offering orthogonal diversification handles.

Process Chemistry Research on Selective Imine Hydrogenation Methodologies

The 5H-dibenz[b,e]azepine imine bond in CAS 143878-21-1 presents a well-defined substrate for developing and benchmarking selective catalytic hydrogenation methods. The literature precedent of 90% yield at 7 bar H2, 70°C with 10% Pd/C in DMF/formic acid [1] establishes a baseline for exploring alternative catalyst systems (e.g., asymmetric hydrogenation, transfer hydrogenation, or continuous flow protocols). The crystalline nature of both the substrate and the 6,11-dihydro product facilitates reaction monitoring by HPLC and isolation by simple filtration, making this an experimentally tractable model system for hydrogenation methodology development.

Quote Request

Request a Quote for 2-(5H-Dibenz[B,E]azepin-6-ylmethyl)-1H-isoindole-1,3(2H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.